molecular formula C17H23N3O3S B11589853 N-[4-(hexyloxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

N-[4-(hexyloxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B11589853
M. Wt: 349.4 g/mol
InChI Key: TXAZBQICCTUJKZ-UHFFFAOYSA-N
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Description

N-[4-(hexyloxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an imino group, and a hexyloxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hexyloxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of 4-(hexyloxy)aniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the thiazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hexyloxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl or thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(hexyloxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(hexyloxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to the presence of the hexyloxyphenyl group, which can influence its solubility, reactivity, and biological activity. This structural feature sets it apart from other thiazolidinone derivatives and may contribute to its potential as a versatile compound in scientific research.

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-hexoxyphenyl)acetamide

InChI

InChI=1S/C17H23N3O3S/c1-2-3-4-5-10-23-13-8-6-12(7-9-13)19-15(21)11-14-16(22)20-17(18)24-14/h6-9,14H,2-5,10-11H2,1H3,(H,19,21)(H2,18,20,22)

InChI Key

TXAZBQICCTUJKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N

Origin of Product

United States

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